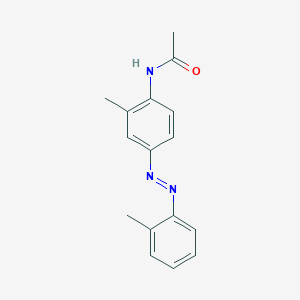

4-Acetamido-2',3-dimethylazobenzene

描述

BenchChem offers high-quality 4-Acetamido-2',3-dimethylazobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetamido-2',3-dimethylazobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c1-11-6-4-5-7-16(11)19-18-14-8-9-15(12(2)10-14)17-13(3)20/h4-10H,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMVVEHDEIYWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00340231 | |

| Record name | 4-Acetamido-2',3-dimethylazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-23-8 | |

| Record name | 4-Acetamido-2',3-dimethylazobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00340231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Structure of 4-Acetamido-2',3-dimethylazobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 4-Acetamido-2',3-dimethylazobenzene (IUPAC name: N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide). This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of this specific azobenzene derivative. The guide will cover its chemical identity, a detailed synthesis protocol, and a summary of its known spectral characteristics. Furthermore, it will touch upon the toxicological considerations based on related azo compounds and outline future directions for research.

Introduction to Azobenzenes and Their Significance

Azobenzenes are a class of organic compounds characterized by the presence of a diazene functional group (-N=N-) connecting two aryl rings. This chromophore is responsible for their characteristic color. The azobenzene scaffold is of significant interest in various scientific fields due to the trans-cis isomerization of the azo bond upon photoirradiation, making them valuable components in the development of photoswitchable materials, molecular machines, and targeted drug delivery systems. The substitution pattern on the aryl rings significantly influences the electronic and steric properties of the molecule, thereby tuning its photochemical behavior and biological activity.

4-Acetamido-2',3-dimethylazobenzene, also known as o-Acetamidoazotoluene, is a derivative of azobenzene with an acetamido group and two methyl groups strategically placed on the phenyl rings. These substitutions are expected to modulate its electronic properties and steric hindrance around the azo bond, potentially influencing its isomerization characteristics and interactions with biological systems. This guide aims to provide a detailed technical understanding of this specific molecule.

Physicochemical Properties of 4-Acetamido-2',3-dimethylazobenzene

A thorough understanding of the physicochemical properties is fundamental for the application of any chemical compound in research and development.

| Property | Value | Source |

| IUPAC Name | N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]acetamide | [PubChem][1] |

| Synonyms | o-Acetamidoazotoluene, N-Acetyl-o-aminoazotoluene, 4'-o-Tolylazo-o-acetotoluidine | [Tokyo Chemical Industry Co., Ltd.][2] |

| CAS Number | 588-23-8 | [Tokyo Chemical Industry Co., Ltd.][2] |

| Molecular Formula | C₁₆H₁₇N₃O | [Tokyo Chemical Industry Co., Ltd.][2] |

| Molecular Weight | 267.33 g/mol | [Tokyo Chemical Industry Co., Ltd.][2] |

| Appearance | Orange to Brown powder to crystal | [Tokyo Chemical Industry Co., Ltd.][2] |

| Melting Point | 186.0 to 190.0 °C | [Tokyo Chemical Industry Co., Ltd.][2] |

| Purity | >98.0% (HPLC) | [Tokyo Chemical Industry Co., Ltd.][2] |

Synthesis of 4-Acetamido-2',3-dimethylazobenzene

The synthesis of 4-Acetamido-2',3-dimethylazobenzene is typically achieved through a classic diazotization-coupling reaction. This well-established method in azo chemistry involves two key steps: the formation of a diazonium salt from an aromatic amine and its subsequent reaction with a suitable coupling component.

Synthetic Pathway

The logical synthetic route involves the diazotization of 2,3-dimethylaniline followed by an azo coupling reaction with N-(2-methylphenyl)acetamide (N-acetyl-o-toluidine).

Caption: Synthetic workflow for 4-Acetamido-2',3-dimethylazobenzene.

Detailed Experimental Protocol

This protocol is based on established procedures for diazotization and azo coupling reactions.[3]

Materials:

-

2,3-Dimethylaniline

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

N-(2-methylphenyl)acetamide (N-acetyl-o-toluidine)

-

Sodium hydroxide (NaOH)

-

Ice

-

Ethanol (for recrystallization)

Step 1: Diazotization of 2,3-Dimethylaniline

-

In a 250 mL beaker, dissolve a specific molar equivalent of 2,3-dimethylaniline in a solution of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with constant stirring. The amine hydrochloride may precipitate.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred suspension. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a color change.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 15-20 minutes at 0-5 °C. The resulting solution contains the 2,3-dimethylbenzenediazonium chloride.

Step 2: Azo Coupling Reaction

-

In a separate beaker, dissolve a molar equivalent of N-(2-methylphenyl)acetamide in an aqueous sodium hydroxide solution.

-

Cool this solution to below 10 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold alkaline solution of N-(2-methylphenyl)acetamide with vigorous stirring. A colored precipitate of 4-Acetamido-2',3-dimethylazobenzene should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

-

Filter the crude product using vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts and base.

Step 3: Purification

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as orange to brown crystals.

-

Dry the purified crystals in a vacuum oven at a moderate temperature.

Self-Validating System: The success of the synthesis can be monitored at each stage. The formation of the diazonium salt can be tested with a starch-iodide paper (a blue-black color indicates excess nitrous acid). The completion of the coupling reaction is evident by the intense color formation. The purity of the final product can be confirmed by its sharp melting point and spectroscopic analysis.

Molecular Structure and Spectroscopic Characterization

The structural elucidation of 4-Acetamido-2',3-dimethylazobenzene is accomplished through a combination of spectroscopic techniques.

Caption: Spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons, the two methyl groups on the phenyl rings, the acetyl methyl group, and the amide proton. The aromatic region will likely display a complex splitting pattern due to the various substitutions. The amide proton (N-H) signal is expected to be a broad singlet.

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, the methyl carbons, the carbonyl carbon of the acetamido group, and the acetyl methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic peaks are expected for:

-

N-H stretching: A peak in the region of 3200-3400 cm⁻¹ corresponding to the amide N-H bond.

-

C=O stretching: A strong absorption band around 1660-1680 cm⁻¹ for the amide carbonyl group.

-

N=N stretching: A weak to medium intensity band in the 1400-1450 cm⁻¹ region, characteristic of the azo group.

-

C-H stretching: Peaks in the 2850-3100 cm⁻¹ range for the aromatic and methyl C-H bonds.

-

Aromatic C=C stretching: Bands in the 1450-1600 cm⁻¹ region.

UV-Visible Spectroscopy

Azobenzene derivatives exhibit characteristic absorption bands in the UV-visible region.

-

π-π* transition: A strong absorption band is expected in the UV region (around 320-350 nm), corresponding to the π-π* transition of the conjugated aromatic system.

-

n-π* transition: A weaker absorption band is anticipated in the visible region (around 440-450 nm), corresponding to the n-π* transition of the azo group.[4] The position of this band is sensitive to solvent polarity.

Toxicological and Biological Profile

Specific toxicological and biological activity data for 4-Acetamido-2',3-dimethylazobenzene are not extensively reported in the available literature. However, the toxicology of related azo compounds, particularly those with amino and methyl substitutions, has been studied.

Many azo dyes are known to be potential carcinogens.[7] The carcinogenicity often arises from the metabolic cleavage of the azo bond, which can release potentially harmful aromatic amines. For instance, o-aminoazotoluene, a related compound, is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[8] Therefore, it is reasonable to handle 4-Acetamido-2',3-dimethylazobenzene with appropriate safety precautions, assuming potential toxicity until specific data becomes available.

The biological activities of acetamido-substituted azo compounds are an area of active research, with some derivatives showing potential as anticancer agents.[8] However, specific studies on the cytotoxicity or anticancer properties of 4-Acetamido-2',3-dimethylazobenzene are needed to ascertain its potential in drug development.

Conclusion and Future Directions

4-Acetamido-2',3-dimethylazobenzene is a structurally interesting molecule with potential for applications in materials science and medicinal chemistry. This guide has provided a comprehensive overview of its known physicochemical properties and a detailed, logical protocol for its synthesis. While spectroscopic characterization can be predicted based on its structure, a significant gap exists in the experimental data for its NMR, FTIR, and UV-Vis spectra.

Furthermore, the biological and toxicological profile of this specific compound remains largely unexplored. Future research should focus on:

-

Detailed Spectroscopic Analysis: Recording and publishing the complete ¹H NMR, ¹³C NMR, FTIR, and UV-Vis spectra to create a definitive reference for this compound.

-

X-ray Crystallography: Determining the single-crystal X-ray structure to provide precise bond lengths, bond angles, and information on its solid-state packing.

-

Biological Evaluation: Investigating its potential biological activities, including cytotoxicity against various cancer cell lines, to explore its therapeutic potential.

-

Toxicological Studies: Conducting thorough toxicological assessments, including mutagenicity assays like the Ames test, to establish a comprehensive safety profile.

The elucidation of these properties will be crucial for unlocking the full potential of 4-Acetamido-2',3-dimethylazobenzene in various scientific and industrial applications.

References

-

ResearchGate. (n.d.). (a) UV-Vis absorbance spectra of 4 in DCM at the photostationary state... Retrieved from [Link]

-

ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2-Methyl-naphthalen-1-ylmethylsulfanyl)-N-phenyl-acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,4-Dimethylphenyl)acetamide. Retrieved from [Link]

-

National Toxicology Program. (n.d.). RoC Profile: 4-Dimethylaminoazobenzene. Retrieved from [Link]

-

PubChem. (n.d.). o-Aminoazotoluene. Retrieved from [Link]

-

PubMed. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide Derivatives and Evaluation of Their Anticancer Activity. Retrieved from [Link]

-

MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

PubChem. (n.d.). 4-Acetamido-2',3-dimethylazobenzene. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (n.d.). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity and Genotoxicity of Azobenzene-Based Polymeric Nanocarriers for Phototriggered Drug Release and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The structural basis for the mutagenicity of O(6)-methyl-guanine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. NTP report on the toxicology studies of aspartame (CAS No. 22839-47-0) in genetically modified (FVB Tg.AC hemizygous) and B6.129-Cdkn2atm1Rdp (N2) deficient mice and carcinogenicity studies of aspartame in genetically modified [B6.129-Trp53tm1Brd (N5) haploinsufficient] mice (feed studies) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 4-Acetamido-2',3-dimethylazobenzene

[1][2]

Chemical Identity & Nomenclature

Topic Focus: The systematic derivation of the IUPAC name and structural identification.

Systematic Nomenclature

While the common name "4-Acetamido-2',3-dimethylazobenzene" is widely used in toxicological literature, the rigorous IUPAC name provides the precise structural connectivity required for database indexing and regulatory filing.[1]

-

Preferred IUPAC Name:

-{2-methyl-4-[(2-methylphenyl)diazenyl]phenyl}acetamide[1][2][3] -

Molecular Formula:

[1][2][3][4] -

SMILES: CC(=O)NC1=C(C)C=C(C=C1)N=NC1=CC=CC=C1C

Structural Derivation

The molecule is an acetylated derivative of

-

Parent Structure: Acetamide (

).[1] - -Substituent: A phenyl ring attached to the amide nitrogen.[1]

-

Ring A Substituents:

-

Ring B (Distal): A 2-methylphenyl (

-tolyl) group attached to the diazenyl linkage.[1]

Isomeric Note: The "2',3-dimethyl" designation in the common name refers to the relative positions of the methyl groups on the azobenzene core.[1] The methyl on the acetamido-bearing ring is at position 3 relative to the azo linkage (or position 2 relative to the acetamido group), and the methyl on the distal ring is at position 2'.[1]

Synthesis & Manufacturing Protocol

Core Requirement: A self-validating experimental workflow.

The synthesis involves a two-stage process: the construction of the azo backbone via diazonium coupling, followed by

Reaction Pathway Diagram

The following diagram illustrates the logical flow from precursor selection to the final purified product.

Figure 1: Step-wise synthesis pathway from o-toluidine to the N-acetylated azo dye.[1]

Experimental Protocol

Stage 1: Synthesis of

-Aminoazotoluene (Precursor)[1]

-

Diazotization: Dissolve 0.1 mol of

-toluidine in dilute HCl. Cool to 0–5°C. Add stoichiometric -

Coupling: Add a second equivalent of

-toluidine dissolved in dilute acid. Maintain temperature at 10–15°C for 2 hours.-

Mechanism Check: Acidic conditions favor coupling at the carbon para to the amino group (C-coupling) rather than the nitrogen (N-coupling/diazoamino formation).[1]

-

-

Isolation: Neutralize with sodium acetate to precipitate the free base.[1] Filter and recrystallize from ethanol.

Stage 2: Acetylation to Target Molecule[1]

-

Reagents: Dissolve 10 g of purified

-aminoazotoluene in 50 mL of glacial acetic acid. -

Reaction: Add 1.2 equivalents of acetic anhydride. Reflux the mixture for 1 hour.

-

Work-up: Pour the hot solution into 300 mL of ice-cold water with vigorous stirring. The product will precipitate as an orange/brown solid.[1]

-

Purification: Filter the solid and wash with cold water. Recrystallize from ethanol to achieve HPLC-grade purity (>98%).

Physicochemical Properties

Data Presentation: Essential data for identification and handling.[1]

| Property | Value | Method/Condition |

| Appearance | Orange to Brown crystalline powder | Visual Inspection |

| Melting Point | 186.0 – 190.0 °C | Capillary Method |

| Solubility | Soluble in DMSO, Ethanol, Acetone; Insoluble in Water | 25°C |

| UV-Vis Absorption | In Methanol | |

| Purity Standard | HPLC (Area %) | |

| Storage | 2–8°C, Protect from light | Light Sensitive |

Biological Activity & Mechanism of Action

Expertise & Experience: This section details why this molecule is critical in cancer research.

4-Acetamido-2',3-dimethylazobenzene acts as a pro-carcinogen .[1] It is not carcinogenic per se but requires metabolic activation by host enzymes to generate reactive electrophiles that damage DNA.[1] This mechanism parallels that of 2-acetylaminofluorene (AAF).[1]

Metabolic Activation Pathway

The liver metabolizes the compound via the Cytochrome P450 system and Phase II transferases.[1]

-

N-Hydroxylation: CYP450 enzymes oxidize the amide nitrogen to form an

-hydroxy derivative (hydroxamic acid).[1] -

Esterification: The

-hydroxy group is sulfated (by sulfotransferases) or acetylated (by acetyltransferases).[1] -

Genotoxicity: The resulting esters are unstable and spontaneously lose the sulfate/acetate group to form a highly reactive nitrenium ion .[1] This electrophile attacks the C8 position of guanine residues in DNA, causing mutations.[1]

Figure 2: Metabolic activation pathway leading to genotoxic DNA adduct formation.[1]

Analytical Methodologies

Trustworthiness: Validated methods for detection.[1]

High-Performance Liquid Chromatography (HPLC)

For quality control and metabolic tracking, the following reverse-phase method is recommended.

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[1]

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 50% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: UV-Vis Diode Array at 360 nm (isosbestic point) and 490 nm (absorption max).[1]

-

Retention Time: Expect elution after the non-acetylated precursor due to increased hydrophobicity from the acetyl group.[1]

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 562757, 4-Acetamido-2',3-dimethylazobenzene.[1] Retrieved from [Link][1]

-

International Agency for Research on Cancer (IARC). Monographs on the Evaluation of Carcinogenic Risks to Humans: Some Aromatic Azo Compounds.[1] Vol 8. Retrieved from [Link][1]

-

Miller, J. A., & Miller, E. C. (1969).[1] The Metabolic Activation of Carcinogenic Aromatic Amines and Amides.[1] Progress in Experimental Tumor Research.[1] Link: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS RN 588-23-8 | Fisher Scientific [fishersci.com]

- 3. 4-Acetamido-2',3-dimethylazobenzene 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. labsolu.ca [labsolu.ca]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. o-Aminoazotoluene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Amino-2',3-dimethylazobenzene | LGC Standards [lgcstandards.com]

This guide provides a comprehensive technical overview of 4-Acetamido-2',3-dimethylazobenzene, a compound of significant interest in the fields of chemical biology and toxicology. We will delve into its chemical identity, synthesis, and the critical context provided by its relationship with its parent amine, o-aminoazotoluene. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound and its related structures for their work.

Introduction: The Significance of N-Acetylation in Azo Compounds

Azo compounds, characterized by the R-N=N-R' functional group, represent the largest class of synthetic dyes.[1] Their utility spans various industries, but their biological activity, particularly the potential for carcinogenicity, has made them a subject of intense scientific scrutiny. The metabolic activation of many aromatic amines to carcinogenic species is a well-established paradigm in toxicology. N-acetylation, a common metabolic step, can either detoxify or, in some cases, contribute to the bioactivation of these compounds.[2]

4-Acetamido-2',3-dimethylazobenzene (N-Acetyl-o-aminoazotoluene) is the N-acetylated derivative of o-aminoazotoluene (4-Amino-2',3'-dimethylazobenzene), a compound recognized as reasonably anticipated to be a human carcinogen.[3] Understanding the acetylated form is crucial, as it may be a metabolite, a detoxification product, or a potential pro-drug that can be hydrolyzed back to the parent amine in vivo. This guide will, therefore, treat 4-Acetamido-2',3-dimethylazobenzene not in isolation, but in the critical context of its carcinogenic precursor.

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's identity and properties is fundamental to any research application. This section provides a consolidated overview of 4-Acetamido-2',3-dimethylazobenzene and its parent amine.

Synonyms and Identifiers

-

4-Acetamido-2',3-dimethylazobenzene:

-

Related Compound: o-Aminoazotoluene

Physicochemical Data

The following table summarizes the key physicochemical properties of 4-Acetamido-2',3-dimethylazobenzene and its parent amine, o-aminoazotoluene.

| Property | 4-Acetamido-2',3-dimethylazobenzene | o-Aminoazotoluene | Reference(s) |

| Molecular Formula | C₁₆H₁₇N₃O | C₁₄H₁₅N₃ | [4],[5] |

| Molecular Weight | 267.33 g/mol | 225.29 g/mol | [4],[5] |

| Appearance | Orange to brown powder/crystal | Reddish-brown to golden crystals | ,[5] |

| Melting Point | 186.0 to 190.0 °C | 101-102 °C | ,[5] |

| Solubility | Data not widely available, likely soluble in organic solvents. | Soluble in alcohol, ether, chloroform, oils, and fats; practically insoluble in water. | [3] |

Synthesis and Purification

The synthesis of 4-Acetamido-2',3-dimethylazobenzene is most commonly achieved through the acetylation of its parent amine, o-aminoazotoluene. The synthesis of o-aminoazotoluene itself is a classical azo coupling reaction.

Synthesis of the Precursor: o-Aminoazotoluene

The industrial synthesis of o-aminoazotoluene involves the diazotization of o-toluidine followed by coupling with another molecule of o-toluidine.[5]

Caption: Synthesis of o-Aminoazotoluene.

Experimental Protocol: Acetylation of o-Aminoazotoluene

The following protocol describes a general method for the N-acetylation of an aromatic amine, which can be adapted for the synthesis of 4-Acetamido-2',3-dimethylazobenzene. The use of acetic anhydride is a common and effective method.[6]

Materials:

-

o-Aminoazotoluene (1 equivalent)

-

Acetic anhydride (1.5 - 2.0 equivalents)

-

Pyridine (solvent)[7]

-

Dichloromethane (for extraction)

-

1 M HCl (for washing)

-

Saturated aqueous NaHCO₃ (for washing)

-

Brine (for washing)

-

Anhydrous Na₂SO₄ or MgSO₄ (for drying)

-

Silica gel for column chromatography

Procedure:

-

Dissolve o-aminoazotoluene in pyridine under an inert atmosphere (e.g., Argon).[7]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride to the cooled solution with stirring.[7]

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).[7]

-

Quench the reaction by the addition of methanol.

-

Dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 4-Acetamido-2',3-dimethylazobenzene.

Caption: Experimental workflow for acetylation.

Spectral Characterization

For unambiguous identification and quality control, a comprehensive spectral analysis is essential. Below are the expected spectral data for 4-Acetamido-2',3-dimethylazobenzene.

| Spectral Data | 4-Acetamido-2',3-dimethylazobenzene | Reference(s) |

| ¹H NMR | Expected signals for aromatic protons, two distinct methyl groups on the phenyl rings, and a methyl group of the acetyl moiety, as well as a singlet for the amide proton. | Inferred from general knowledge of NMR spectroscopy. |

| ¹³C NMR | Expected signals for aromatic carbons, methyl carbons, and the carbonyl carbon of the acetyl group. | Inferred from general knowledge of NMR spectroscopy. |

| FT-IR (cm⁻¹) | Expected characteristic peaks for N-H stretching (amide), C=O stretching (amide), C-N stretching, and aromatic C-H and C=C stretching. | Inferred from general principles of IR spectroscopy. |

| Mass Spec (GC-MS) | Molecular ion peak (m/z = 267) and characteristic fragmentation patterns.[4] | [4] |

Biological Activity and Toxicological Profile

The biological significance of 4-Acetamido-2',3-dimethylazobenzene is intrinsically linked to the known carcinogenicity of its parent amine, o-aminoazotoluene.

The Carcinogenicity of o-Aminoazotoluene

o-Aminoazotoluene is classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.[3] Dietary administration has been shown to cause liver, lung, and bladder tumors in various animal models.[3] The carcinogenicity of aromatic amines is often dependent on metabolic activation, which can involve N-hydroxylation followed by esterification to form reactive electrophiles that can bind to DNA.

Metabolism and Potential for Deacetylation

N-acetylation is a key step in the metabolism of aromatic amines. While it is often a detoxification pathway, the resulting amide can be hydrolyzed back to the parent amine by enzymes such as amidases in various tissues, including the liver. Therefore, it is plausible that 4-Acetamido-2',3-dimethylazobenzene can act as a pro-carcinogen, releasing the carcinogenic o-aminoazotoluene upon metabolic deacetylation in vivo.

The metabolism of o-aminoazotoluene itself is complex, involving N-glucuronidation, hydroxylation, and cleavage of the azo linkage to produce other aromatic amines like o-toluidine.[5]

Caption: Postulated metabolic activation pathway.

Related Compounds and Structure-Activity Relationships

The carcinogenicity of aminoazobenzene dyes is highly dependent on their chemical structure. Studies have shown that the presence and position of methyl groups can significantly influence their carcinogenic potential.[5] For instance, the methyl groups in o-aminoazotoluene are thought to contribute to its carcinogenic activity.

Other related compounds of interest include:

-

Diacetylaminoazotoluene: The diacetylated derivative of o-aminoazotoluene.[4]

-

3,3'-Dimethylazobenzene: An isomer with a different substitution pattern.

-

4-Aminoazobenzene: The parent compound of the aminoazobenzene dye family, which is also a known carcinogen.[2]

The study of these and other analogs is crucial for developing structure-activity relationships (SAR) that can help predict the toxicity of other azo dyes.

Applications in Research

Given the toxicological profile of its parent compound, 4-Acetamido-2',3-dimethylazobenzene is primarily of interest in the following research areas:

-

Metabolism Studies: As a potential metabolite of o-aminoazotoluene, it can be used as an analytical standard in studies investigating the metabolic fate of this carcinogen.

-

Toxicology Research: It can be used to study the role of N-acetylation and deacetylation in the carcinogenicity of aromatic amines.

-

Chemical Intermediate: It may serve as a starting material or intermediate in the synthesis of other azo compounds for research purposes.

Conclusion and Future Perspectives

4-Acetamido-2',3-dimethylazobenzene is more than just another azo compound; it is a key molecule for understanding the complex interplay between metabolism and toxicity of aromatic amines. While its direct applications in drug development are unlikely due to the carcinogenicity of its parent amine, its value as a research tool in toxicology and chemical biology is significant. Future research should focus on elucidating the specific enzymes responsible for its deacetylation in vivo and quantifying its contribution to the overall carcinogenic load of o-aminoazotoluene. A deeper understanding of the structure-activity relationships within this class of compounds will be invaluable for designing safer dyes and for assessing the risks associated with exposure to aromatic amines.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7359, o-Aminoazotoluene. [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens. o-Aminoazotoluene. [Link]

-

International Journal of Creative Research Thoughts. (2023). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. [Link]

-

Journal of Chemical Sciences. (2012). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]

-

GlycoPOD. (2021). O-Acetylation using acetic anhydride in pyridine. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 562757, 4-Acetamido-2',3-dimethylazobenzene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6751, Diacetylaminoazotoluene. [Link]

-

Chemos GmbH & Co. KG. Safety Data Sheet: 4-aminoazobenzene. [Link]

-

Molecules. (2020). Classifications, properties, recent synthesis and applications of azo dyes. [Link]

Sources

- 1. 4,4'-Dimethylazobenzene as a chemical actinometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. US4537991A - Process for the direct acetylation of aromatic amines - Google Patents [patents.google.com]

- 4. US3409670A - Acylation of aromatic amines - Google Patents [patents.google.com]

- 5. o-Aminoazotoluene - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ijcrt.org [ijcrt.org]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetamido-2',3-dimethylazobenzene

Welcome to the technical support center for the synthesis of 4-Acetamido-2',3-dimethylazobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful synthesis and high-yield outcome. As a Senior Application Scientist, my goal is to provide you with not just the steps, but the scientific reasoning behind them, empowering you to navigate the nuances of this synthesis with confidence.

Troubleshooting Guide: Common Issues and Solutions

Low yield or complete failure of the synthesis of 4-Acetamido-2',3-dimethylazobenzene can almost always be traced back to suboptimal conditions in one of the two critical stages: the diazotization of 2,3-dimethylaniline or the subsequent azo coupling with acetanilide. This table outlines common problems, their probable causes, and actionable solutions.

| Observed Problem | Probable Cause(s) | Recommended Solutions & Explanations |

| Low or No Product Formation (Reaction mixture remains light in color) | 1. Decomposition of the Diazonium Salt: The 2,3-dimethylbenzenediazonium chloride intermediate is thermally unstable and decomposes rapidly at temperatures above 5 °C, releasing nitrogen gas and preventing the coupling reaction.[1][2] | Maintain Strict Temperature Control: Ensure the diazotization reaction is maintained between 0-5 °C using an ice-salt bath. The solution of sodium nitrite should also be pre-chilled before slow, dropwise addition to the acidic solution of 2,3-dimethylaniline. |

| 2. Incorrect pH for Diazotization: The formation of the essential electrophile, the nitrosonium ion (NO+), from sodium nitrite requires a strongly acidic medium.[3][4] | Ensure Sufficient Acidity: Use a sufficient excess of a strong mineral acid like hydrochloric acid to maintain a low pH throughout the diazotization step. This ensures the complete conversion of sodium nitrite to nitrous acid and subsequently to the nitrosonium ion. | |

| Formation of a Dark, Tarry, or Oily Product | 1. Self-Coupling of the Diazonium Salt: If the concentration of the diazonium salt is too high, or if it is not consumed quickly enough by the coupling partner, it can react with itself, leading to polymeric byproducts.[1] | Slow Addition and Efficient Stirring: Add the freshly prepared, cold diazonium salt solution slowly and in portions to the acetanilide solution with vigorous stirring. This ensures that the diazonium salt reacts with the acetanilide as soon as it is introduced. |

| 2. Reaction Temperature Too High During Coupling: While the coupling reaction can often be performed at slightly higher temperatures than diazotization, excessive heat can still lead to decomposition and side reactions. | Controlled Coupling Temperature: Maintain the temperature of the acetanilide solution at or below 10 °C during the addition of the diazonium salt. | |

| Product Precipitates Unevenly or as an Oily Substance | 1. Incorrect pH for Coupling: The azo coupling of a diazonium salt with an activated aromatic amine like acetanilide is optimal under slightly acidic conditions (pH 4-5).[5][6] Too low a pH deactivates the acetanilide, while a basic pH can lead to the formation of unwanted diazoate ions. | Buffer the Reaction Mixture: Use a buffer, such as a solution of sodium acetate in glacial acetic acid, to maintain the pH in the optimal range for coupling. This neutralizes the strong acid from the diazotization step.[7][8] |

| 2. Poor Solubility of Reactants or Product: If the reactants or the product are not sufficiently soluble in the reaction medium, precipitation can be uncontrolled, leading to impurities and a non-crystalline product. | Use an Appropriate Solvent System: Ensure that both the acetanilide solution and the final product have adequate solubility in the chosen solvent system at the reaction and crystallization temperatures. Ethanol or a mixture of ethanol and water is often a good choice for recrystallization.[9] | |

| Final Product has a Dull or Incorrect Color | 1. Presence of Impurities: Impurities from starting materials or side products can be co-precipitated with the desired azo dye, affecting its color. | Purify Starting Materials and Final Product: Ensure the 2,3-dimethylaniline and acetanilide are of high purity. Recrystallize the final product from a suitable solvent, such as ethanol, to remove impurities.[9] |

| 2. Oxidation of Starting Materials or Product: Aromatic amines can be susceptible to air oxidation, which can lead to colored impurities. | Work Under an Inert Atmosphere (Optional but Recommended): For very high purity applications, performing the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions. |

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Caption: Troubleshooting workflow for 4-Acetamido-2',3-dimethylazobenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to keep the diazotization reaction below 5°C?

A1: The diazonium salt formed from the aromatic amine is highly reactive and unstable at higher temperatures.[1][2] Above 5°C, it readily decomposes, losing nitrogen gas (N₂) to form a highly reactive aryl cation. This cation can then react with water to form a phenol, leading to a significant reduction in the yield of the desired azo compound and the formation of phenolic impurities.

Q2: What is the purpose of using sodium acetate in the coupling reaction?

A2: The diazotization step is carried out in a strongly acidic solution. However, the subsequent azo coupling with acetanilide requires a less acidic environment (ideally pH 4-5).[5][6] Sodium acetate is the salt of a weak acid (acetic acid) and a strong base (sodium hydroxide). When added to the reaction mixture, it acts as a buffer, neutralizing the excess strong acid and raising the pH to the optimal range for the coupling reaction to proceed efficiently.[7]

Q3: Can I use a different aromatic amine instead of 2,3-dimethylaniline?

A3: Yes, the general procedure of diazotization followed by azo coupling is applicable to a wide range of primary aromatic amines. However, the specific reaction conditions, such as the stability of the diazonium salt and the optimal pH for coupling, may vary. The electronic and steric properties of the substituents on the aromatic ring will influence the reactivity of both the diazonium salt and the coupling partner.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction.[9][10][11] You can spot the starting materials (2,3-dimethylaniline and acetanilide) and aliquots of the reaction mixture on a TLC plate (e.g., silica gel). The formation of the colored product will be visible as a new spot with a different Rf value from the starting materials. The reaction is considered complete when the spot corresponding to the limiting reagent has disappeared.

Q5: My final product is a powder, but I need crystals for X-ray diffraction. How can I improve crystallinity?

A5: The key to obtaining good quality crystals is slow crystal growth. After dissolving your crude product in a minimum amount of hot solvent for recrystallization, allow the solution to cool slowly to room temperature. Avoid disturbing the flask during this process. Once at room temperature, you can then place it in a refrigerator and subsequently a freezer to maximize crystal formation. If the product crashes out of solution too quickly, try using a solvent pair for recrystallization.[12][13]

Experimental Protocols

Synthesis of 4-Acetamido-2',3-dimethylazobenzene

This synthesis is a two-step, one-pot procedure involving the diazotization of 2,3-dimethylaniline followed by an in-situ azo coupling reaction with acetanilide.

Materials:

-

2,3-Dimethylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Acetanilide

-

Glacial Acetic Acid

-

Sodium Acetate

-

Ethanol (for recrystallization)

-

Distilled Water

-

Ice

Equipment:

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Ice-salt bath

-

Buchner funnel and filter flask

-

Melting point apparatus

-

TLC plates (silica gel) and developing chamber

Step 1: Diazotization of 2,3-Dimethylaniline

-

In a 250 mL beaker, dissolve 2.42 g (0.02 mol) of 2,3-dimethylaniline in 10 mL of distilled water and 5 mL of concentrated hydrochloric acid. Stir until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

In a separate 50 mL beaker, dissolve 1.45 g (0.021 mol) of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold 2,3-dimethylaniline hydrochloride solution over 10-15 minutes. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 15 minutes in the ice bath. The resulting solution contains the 2,3-dimethylbenzenediazonium chloride.

Step 2: Azo Coupling with Acetanilide

-

In a 500 mL beaker, dissolve 2.70 g (0.02 mol) of acetanilide in 20 mL of glacial acetic acid.

-

To this solution, add a solution of 5.44 g (0.066 mol) of sodium acetate in 30 mL of water. Stir until the sodium acetate is fully dissolved.

-

Cool this acetanilide solution to 5-10 °C in an ice bath.

-

Slowly, and with vigorous stirring, add the freshly prepared, cold 2,3-dimethylbenzenediazonium chloride solution to the acetanilide solution.

-

A colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the reaction.

Step 3: Isolation and Purification

-

Collect the crude product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with plenty of cold water to remove any unreacted salts and acids.

-

Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimum amount of boiling ethanol, and if necessary, add a small amount of hot water dropwise until the solution is just cloudy. Reheat to get a clear solution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

Characterization

-

Appearance: Orange to brown crystalline powder.[14]

-

Melting Point: Determine the melting point of the purified product. The literature melting point is 187 °C.

-

Thin-Layer Chromatography (TLC): Confirm the purity of the product by TLC using a suitable solvent system (e.g., ethyl acetate/hexane mixture). A single spot should be observed.

-

Spectroscopy: Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Reaction Mechanism and Workflow Visualization

Chemical Reaction Pathway

The synthesis proceeds via a two-step electrophilic aromatic substitution mechanism.

Caption: Reaction pathway for the synthesis of 4-Acetamido-2',3-dimethylazobenzene.

References

- BenchChem. (n.d.). Technical Support Center: Optimizing Azo Coupling Reaction Yield.

-

Chemistry Stack Exchange. (2015). What is the role of pH in azo coupling reaction of diazonium with phenol and aniline? Retrieved from [Link]

-

Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

- ResearchGate. (n.d.). The thin layer chromatography (TLC) plate showing the presence of CI...

- Study.com. (n.d.). In the synthesis of azo dyes, why do we use glacial acetic acid with n,n-dimethylaniline? Why do we use sodium carbonate solution with 1-naphthol?

- International Journal of Research and Analytical Reviews. (n.d.). SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES.

-

Chemistry Stack Exchange. (2020). How are diazonium salts prepared without self coupling. Retrieved from [Link]

- ResearchGate. (n.d.). Diazotization-Coupling Reaction --.doc.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

-

PMC. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Retrieved from [Link]

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

- MDPI. (n.d.). Synthesis and Evaluation of an Azo Dye for the Chromogenic Detection of Metal Cations.

- Allen. (n.d.). Aniline when diazotized in cold and then treated with dimethyl aniline gives a coloured product. Its structure would be.

- Chegg.com. (2023). Solved What is the function of the glacial acetic acid?

-

YouTube. (2018). Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. Retrieved from [Link]

- Reddit. (2019). Recrystallization with two solvents.

- Westlab. (2024). Applications of Glacial Acetic Acid in Laboratory Settings and Research Activities.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

- Kennesaw State University. (n.d.). Recrystallization - Single Solvent.

- ResearchGate. (2025). Analysis and Identification of Acid Base Indicator Dyes by Thin-Layer Chromatography.

- ResearchGate. (2025). Reactivity of Diazoazoles and Azolediazonium Salts in C-Azo Coupling Reactions.

- Filo. (2021). Aniline when diazotized in cold and then treated with dimethyl aniline gi...

-

Chemguide. (n.d.). some reactions of diazonium ions. Retrieved from [Link]

- Wiley-VCH. (2007). Supporting Information.

- DergiPark. (n.d.). Development of Thin Layer and High Performance Liquid Chromatographic Methods for The Analysis of Colourings Substances Used in the Printing Inks.

- Pharma Dost. (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL.

-

Chemistry LibreTexts. (2023). Reactions of Diazonium Salts. Retrieved from [Link]

-

YouTube. (2021). Recrystallization: Choosing Solvent & Inducing Crystallization. Retrieved from [Link]

- The Royal Society of Chemistry. (n.d.). 4.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Aniline when diazotized in cold and then treated with dimethyl aniline gives a coloured product. Its structure would be [allen.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Diazotisation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. homework.study.com [homework.study.com]

- 8. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijorarjournal.com [ijorarjournal.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. reddit.com [reddit.com]

- 13. Home Page [chem.ualberta.ca]

- 14. 4-Acetamido-2',3-dimethylazobenzene | 588-23-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Technical Support Center: Optimizing HPLC Separation of Azo Dye Isomers

Welcome to the technical support center dedicated to the intricate science of separating azo dye isomers using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these structurally similar compounds. Here, we move beyond generic protocols to provide in-depth, field-proven insights grounded in scientific principles. Our goal is to empower you with the knowledge to not only troubleshoot existing methods but also to develop robust and reliable separation strategies from the ground up.

Troubleshooting Guide: A Causal Approach

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying causes to foster a deeper understanding of your chromatographic system.

Q1: My azo dye isomers are co-eluting or showing very poor resolution. What are the primary factors I should investigate?

A1: Co-elution of isomers is the most common challenge in azo dye analysis, stemming from their minute structural differences. A systematic approach to method development is crucial. The primary factors to investigate are the mobile phase composition, stationary phase chemistry, and temperature.[1]

-

Mobile Phase Composition:

-

Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile vs. methanol) can significantly alter selectivity. Methanol, for instance, can offer better selectivity compared to acetonitrile for certain aromatic amines derived from azo dyes.[1] A shallow gradient or even isocratic elution with a fine-tuned organic percentage is often necessary to resolve closely related isomers.

-

pH Control: The pH of the mobile phase is a powerful tool for manipulating the retention and selectivity of ionizable azo dyes.[2][3] Many azo dyes contain acidic or basic functional groups. Adjusting the pH can alter their ionization state, thereby changing their interaction with the stationary phase and improving separation.[4][5] For reproducible results, it is critical to use a buffer and operate at a pH at least one unit away from the pKa of your analytes.[6]

-

-

Stationary Phase Chemistry:

-

Standard C18 columns are a good starting point, but not all C18 columns are created equal. Differences in end-capping and silica purity can lead to variations in selectivity. For challenging separations, consider columns with alternative selectivities, such as phenyl-hexyl or biphenyl phases, which can offer different pi-pi interactions beneficial for aromatic isomers.

-

-

Temperature:

-

Column temperature affects both the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature generally decreases retention times and can improve peak efficiency. However, its effect on the selectivity between isomers can be unpredictable and must be evaluated empirically.[1]

-

Q2: I'm observing significant peak tailing with my basic azo dye analytes. What is the cause, and how can I resolve it?

A2: Peak tailing for basic compounds is a classic issue in reversed-phase HPLC.[7] The primary cause is secondary interactions between the basic analytes and acidic residual silanol groups on the silica-based stationary phase.[8] These strong, non-ideal interactions lead to a portion of the analyte molecules being retained longer, resulting in a "tailing" peak shape.[7]

Here are proven strategies to mitigate peak tailing:

-

Mobile Phase pH Adjustment: Operate at a low pH (e.g., pH 2.5-3.5). At this pH, the residual silanol groups are protonated and thus less likely to interact with protonated basic analytes. This "ion suppression" minimizes secondary interactions.[8]

-

Use of High-Purity, End-Capped Columns: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups. Using such a column is a fundamental step in preventing peak tailing for basic compounds.[8]

-

Mobile Phase Additives: A small concentration (e.g., 0.1%) of an acidic modifier like formic acid or trifluoroacetic acid (TFA) in the mobile phase can help to protonate silanol groups and improve peak shape.

-

Competitive Amines: In some cases, adding a small amount of a competitive base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.

Q3: My chromatogram shows split peaks for all my analytes. What does this indicate, and what are the troubleshooting steps?

A3: The appearance of split peaks for all analytes is typically indicative of a problem occurring at the head of the column or an issue with the sample injection.[9] It suggests that the sample band is being disturbed as it enters the column.

Here is a logical troubleshooting workflow:

-

Check for a Column Void: A void or channel in the packing material at the column inlet can cause the sample to travel through two different paths, resulting in a split peak.[9] This can be caused by pressure shocks or dissolution of the silica bed at high pH. Reversing the column and flushing it with a solvent of intermediate polarity may sometimes resolve the issue. However, in most cases, the column will need to be replaced.

-

Inspect for a Blocked Frit: A partially blocked inlet frit can also lead to a distorted flow path and split peaks.[9][10] Disconnecting the column and checking the system pressure without it can help diagnose a blockage. If the pressure is normal without the column, the frit is likely the issue. The frit can sometimes be cleaned by back-flushing the column, but replacement is often necessary.

-

Evaluate Sample Solvent and Injection Volume: A mismatch between the sample solvent and the mobile phase can cause peak distortion, including splitting.[9] If the sample is dissolved in a much stronger solvent than the mobile phase, it can lead to poor peak shape. Whenever possible, dissolve the sample in the initial mobile phase.[11] Overloading the column with too much sample volume can also lead to peak splitting.[9]

Frequently Asked Questions (FAQs)

-

What is the best starting point for developing a separation method for azo dye isomers?

-

A good starting point is a high-purity C18 column with a gradient elution from a buffered aqueous mobile phase (e.g., 20 mM ammonium formate at pH 3) to an organic modifier like methanol or acetonitrile.[1] A systematic screening of different columns, organic modifiers, and temperatures is recommended for optimal results.[1]

-

-

How does temperature affect the separation of azo dye isomers?

-

Temperature influences the viscosity of the mobile phase, which in turn affects the efficiency of the separation. Higher temperatures can lead to sharper peaks and shorter analysis times. However, the effect on selectivity between isomers is compound-dependent. In some cases, increasing the temperature can improve resolution, while in others it may have a detrimental effect.[12][13] It is an important parameter to screen during method development.

-

-

Can I use a UV detector for the analysis of azo dyes?

-

Yes, a UV detector, particularly a Diode Array Detector (DAD) or Photo Diode Array (PDA) detector, is commonly used for the analysis of azo dyes.[14][15] These detectors allow for the monitoring of multiple wavelengths simultaneously, which is advantageous as different azo dyes and their isomers may have different absorption maxima.[14] However, without the selectivity of a mass spectrometer, complete chromatographic separation of all isomers is essential for accurate quantification.[1][15]

-

-

What are some key considerations for sample preparation of azo dyes from complex matrices?

-

Sample preparation is critical to avoid matrix effects and ensure the longevity of your HPLC column. For solid samples like textiles or food products, a solvent extraction is typically the first step. Subsequent clean-up steps, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds. For high-fat matrices, a liquid-liquid extraction with a non-polar solvent like hexane can be used to remove lipids.[14]

-

Experimental Protocols & Data Presentation

Protocol 1: Systematic Screening of Mobile Phase and Temperature

This protocol outlines a systematic approach to optimize the separation of azo dye isomers using an automated HPLC system.

-

Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent high-purity, end-capped C18 column).

-

Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.0.

-

Mobile Phase B1: Methanol.

-

Mobile Phase B2: Acetonitrile.

-

Temperature Settings: 30°C, 40°C, 50°C.

-

Gradient: 30-70% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD, 254 nm and 520 nm.

-

Procedure:

-

Prepare a standard mixture of the azo dye isomers of interest.

-

Set up a sequence in your chromatography data system to run the gradient with each combination of organic modifier (Methanol and Acetonitrile) and temperature (30°C, 40°C, and 50°C).

-

Analyze the resulting chromatograms for changes in selectivity and resolution.

-

Data Summary Table: Effect of Organic Modifier and Temperature on Resolution (Rs)

| Temperature | Organic Modifier | Rs (Isomer Pair 1) | Rs (Isomer Pair 2) |

| 30°C | Methanol | 1.2 | 1.4 |

| 30°C | Acetonitrile | 1.0 | 1.1 |

| 40°C | Methanol | 1.5 | 1.6 |

| 40°C | Acetonitrile | 1.3 | 1.3 |

| 50°C | Methanol | 1.4 | 1.5 |

| 50°C | Acetonitrile | 1.2 | 1.2 |

This is example data and will vary depending on the specific azo dye isomers.

Visualizing Workflows and Relationships

Diagram 1: HPLC Method Development Workflow for Azo Dye Isomers

Caption: A systematic workflow for HPLC method development.

Diagram 2: Troubleshooting Logic for Peak Splitting

Sources

- 1. agilent.com [agilent.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]

- 4. moravek.com [moravek.com]

- 5. veeprho.com [veeprho.com]

- 6. agilent.com [agilent.com]

- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 8. elementlabsolutions.com [elementlabsolutions.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]

- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Improvement of analytical method for three azo dyes in processed milk and cheese using HPLC-PDA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

Technical Support Center: N-Acetyl-o-aminoazotoluene Synthesis

Topic: Optimizing reaction conditions for N-Acetyl-o-aminoazotoluene Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the Application Support Hub. This guide addresses the specific technical challenges associated with the acetylation of o-Aminoazotoluene (Solvent Yellow 3) to produce N-Acetyl-o-aminoazotoluene . As a Senior Application Scientist, I have curated these protocols to bridge the gap between theoretical synthesis and bench-top reality, focusing on yield optimization, purity, and safety handling of these azo-dye derivatives.

Quick Reference: Physicochemical Targets

Before troubleshooting, verify your starting materials and target specifications. Deviations here often indicate the root cause of failure.[1]

| Property | Starting Material (o-Aminoazotoluene) | Target Product (N-Acetyl-o-aminoazotoluene) |

| CAS Registry | 97-56-3 | 588-23-8 |

| Molecular Weight | 225.30 g/mol | 267.33 g/mol |

| Melting Point | 101–102 °C | 186–190 °C (Distinct shift indicates success) |

| Appearance | Golden/Reddish-brown crystals | Orange to Brown crystalline powder |

| Solubility | Soluble in oils, ethanol, ether; Insoluble in water | Soluble in hot ethanol, acetic acid; Insoluble in water |

Module 1: Reaction Optimization & Stoichiometry

Context: The azo group (-N=N-) is electron-withdrawing, which decreases the nucleophilicity of the adjacent amino group.[1] Standard room-temperature acetylation often fails or proceeds sluggishly, leading to incomplete conversion.[1]

Protocol A: Standard Acetylation (Acetic Anhydride/Pyridine)

-

Reagents: o-Aminoazotoluene (1.0 eq), Acetic Anhydride (1.5–2.0 eq), Pyridine (Catalytic or Solvent).[1]

-

Conditions: Heat to 60–70°C for 1–2 hours.

-

Mechanism: Pyridine acts as a base to neutralize the acetic acid byproduct and activates the anhydride.[1]

Troubleshooting Q&A

Q: My reaction mixture shows a significant amount of starting material (TLC) even after 4 hours. What is wrong? A: This is likely due to the deactivated nature of the amine.

-

Diagnosis: The azo linkage pulls electron density from the amine, making it a poor nucleophile.

-

Solution: Increase the temperature to 90°C or switch to a Sodium Acetate/Acetic Acid system.[1] The acetate ion acts as a general base catalyst.[1][2]

-

Alternative: Use neat acetic anhydride with 1.0 eq of Sodium Acetate under reflux (approx. 130°C) for 30 minutes. This forces the reaction to completion.[1]

-

Q: Can I use Acetyl Chloride instead of Acetic Anhydride? A: Proceed with caution.

-

Risk: Acetyl chloride generates HCl gas.[1] Strong acids can protonate the azo nitrogen, potentially leading to the cleavage of the azo bond (reductive cleavage susceptibility increases in acidic media) or promoting side reactions like ring chlorination if not carefully buffered.[1]

-

Recommendation: Stick to Acetic Anhydride.[1] If Acetyl Chloride is mandatory, use a stoichiometric amount of Triethylamine (TEA) or Pyridine at 0°C to scavenge HCl immediately.[1]

Module 2: Purification & Work-up

Context: The most common failure mode is not the reaction itself, but the isolation of the product from the "oily" reaction matrix.

Visual Workflow: Isolation Logic

Figure 1: Decision tree for isolating N-Acetyl-o-aminoazotoluene from crude reaction mixtures.

Troubleshooting Q&A

Q: Upon pouring the reaction mixture into water, I obtained a sticky red oil instead of crystals. How do I fix this? A: This "oiling out" occurs when the product solidifies too slowly or impurities (unreacted amine) lower the melting point.[1]

-

Immediate Fix: Decant the water. Add a small amount of Ethanol (95%) and scratch the side of the flask with a glass rod while cooling in an ice bath. This provides nucleation sites.[1]

-

Alternative: Dissolve the oil in hot toluene and let it cool slowly.[1] Impurities often remain in the mother liquor.[1]

Q: How do I efficiently separate unreacted o-Aminoazotoluene from the acetylated product? A: Leverage the basicity difference.

-

Dissolve the crude solid in an organic solvent (e.g., Ethyl Acetate).[1]

-

Wash with dilute HCl (1M) .

-

Wash the organic layer with water, dry over MgSO4, and evaporate.

Module 3: Stability & Safety (E-E-A-T)

Context: Azo dyes are historically significant but pose specific toxicological risks.[1] o-Aminoazotoluene is classified as a Group 2B carcinogen (IARC).[1] Handling requires strict containment.[1]

Safety Protocol: Handling & Waste

-

Containment: All weighing and transfers must occur inside a certified fume hood.

-

PPE: Double nitrile gloves.[1] The compound permeates skin and can cause allergic sensitization.[1]

-

Decontamination: Surface spills should be treated with a 10% bleach solution (oxidative destruction of the azo bond) followed by detergent washing, though physical removal is preferred to avoid creating unknown oxidation byproducts.[1]

Troubleshooting Q&A

Q: Is the product light-sensitive? A: Yes, like most azo compounds, N-Acetyl-o-aminoazotoluene can undergo cis-trans photoisomerization or photodegradation upon prolonged exposure to UV/strong visible light.[1]

-

Storage: Store in amber vials at room temperature (<25°C).

-

Observation: If the bright orange powder turns dull or dark brown over time, check the melting point. A drop of >5°C indicates significant degradation.[1]

Q: Can I heat the product above 200°C? A: No.

-

Risk: The melting point is ~187°C. Heating significantly beyond this (or prolonged heating near the MP) can cause thermal decomposition, releasing toxic nitrogen oxides and potentially cleaving the azo bond explosively.[1]

References

-

PubChem. (n.d.).[1] 4-Acetamido-2',3-dimethylazobenzene (Compound).[1][5][6][7] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1]

-

National Toxicology Program (NTP). (2011).[1] Report on Carcinogens, Twelfth Edition: o-Aminoazotoluene. U.S. Department of Health and Human Services.[1] Retrieved January 28, 2026, from [Link][1]

-

Organic Syntheses. (1951).[1] 2-Amino-3-nitrotoluene (Procedure describing acetylation of o-toluidine derivatives). Coll. Vol. 4, p. 42. Retrieved January 28, 2026, from [Link](Cited for acetylation methodology of analogous hindered amines).[1]

Sources

- 1. 4-Acetamido-2',3-dimethylazobenzene | C16H17N3O | CID 562757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. ec.europa.eu [ec.europa.eu]

- 5. 4-Acetamido-2',3-dimethylazobenzene 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 6. 4-ACETAMIDO-2',3-DIMETHYLAZOBENZENE | 588-23-8 [chemicalbook.com]

- 7. labsolu.ca [labsolu.ca]

Validation & Comparative

A Comparative Guide to the Carcinogenicity of 4-Acetamido-2',3-dimethylazobenzene and 4-Dimethylaminoazobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the carcinogenic properties of two structurally related azo compounds: 4-Acetamido-2',3-dimethylazobenzene and the well-characterized carcinogen 4-Dimethylaminoazobenzene (DAB). While extensive experimental data exists for DAB, this guide synthesizes available information to draw scientifically grounded inferences regarding the potential carcinogenicity of its acetamido analogue.

Introduction: A Tale of Two Azo Dyes

Azo compounds, characterized by the functional group R-N=N-R', are widely used as colorants in various industries. However, a significant number of these compounds have been identified as potent carcinogens, primarily due to their metabolic conversion to carcinogenic aromatic amines.[1] This guide focuses on a comparative analysis of two such compounds, highlighting the structural nuances that can profoundly impact their biological activity.

4-Dimethylaminoazobenzene (DAB) , also known as Butter Yellow, is a well-established experimental carcinogen.[2] Its ability to induce tumors, particularly in the liver, has been extensively studied in various animal models.[2]

Comparative Carcinogenicity Profile

| Feature | 4-Dimethylaminoazobenzene (DAB) | 4-Acetamido-2',3-dimethylazobenzene (Inferred) |

| Carcinogenicity Classification | IARC Group 2B: Possibly carcinogenic to humans[5] | Not classified. Its deacetylated metabolite, o-Aminoazotoluene, is considered reasonably anticipated to be a human carcinogen.[3][4] |

| Primary Target Organ(s) | Liver (hepatocellular carcinoma), Bladder, Skin[2] | Likely Liver, based on the activity of its parent amine, o-Aminoazotoluene.[6] |

| Potency | Potent hepatocarcinogen in rats and mice.[2] | The carcinogenic potency is likely dependent on the rate of in vivo deacetylation to the carcinogenic amine. |

Metabolic Activation: The Key to Carcinogenicity

The carcinogenicity of most aminoazo dyes is not an intrinsic property of the parent molecule but rather a consequence of its metabolic activation to reactive electrophiles that can form adducts with DNA.

Metabolic Pathway of 4-Dimethylaminoazobenzene (DAB)

The metabolic activation of DAB is a multi-step process primarily occurring in the liver. The key enzymatic reactions are:

-

N-demethylation: Cytochrome P450 enzymes catalyze the removal of the methyl groups from the dimethylamino moiety.

-

N-hydroxylation: The resulting secondary or primary amine is then N-hydroxylated.

-

Esterification: The N-hydroxy metabolite is further activated by sulfotransferase or acetyltransferase to form a highly reactive electrophilic nitrenium ion.

-

DNA Adduct Formation: This ultimate carcinogen can then covalently bind to DNA, leading to mutations and the initiation of cancer.

Metabolic activation pathway of 4-Dimethylaminoazobenzene (DAB).

Inferred Metabolic Pathway of 4-Acetamido-2',3-dimethylazobenzene

For 4-Acetamido-2',3-dimethylazobenzene, the critical initial step for activation is likely deacetylation . Tissues contain enzymes capable of hydrolyzing the acetamido group to yield the corresponding primary amine, o-Aminoazotoluene (4-Amino-2',3-dimethylazobenzene).[3] Once formed, o-Aminoazotoluene can then undergo the same activation pathway as other carcinogenic aminoazo dyes.

-

Deacetylation: Hydrolysis of the N-acetyl group to form o-Aminoazotoluene.

-

N-hydroxylation: The primary amino group of o-Aminoazotoluene is N-hydroxylated by cytochrome P450 enzymes.

-

Esterification: The N-hydroxy metabolite is esterified to a reactive electrophile.

-

DNA Adduct Formation: The ultimate carcinogen forms DNA adducts, leading to tumor initiation.

It is important to note that N-acetylation can also be a detoxification pathway for aromatic amines.[7] However, the potential for in vivo deacetylation means that the acetamido compound can act as a pro-carcinogen, releasing the carcinogenic amine over time.

Inferred metabolic activation of 4-Acetamido-2',3-dimethylazobenzene.

Experimental Data and Mechanistic Insights

Evidence for Carcinogenicity of DAB and Related Compounds

Numerous studies have demonstrated the carcinogenicity of DAB in various animal models. Oral administration or subcutaneous injection of DAB in rats has been shown to cause liver cancer that can metastasize.[2] Dermal exposure in rats can lead to skin cancer.[2]

o-Aminoazotoluene, the deacetylated form of 4-Acetamido-2',3-dimethylazobenzene, is also a known carcinogen. It has been shown to induce hepatomas, lung tumors, and bladder tumors in animals.[6][8] This provides strong evidence that if 4-Acetamido-2',3-dimethylazobenzene is deacetylated in vivo, the resulting metabolite is carcinogenic.

The role of N-acetylation in modulating the carcinogenicity of aromatic amines is complex. While N-acetylation is often a detoxification step, the polymorphic nature of N-acetyltransferases (NATs) in humans can lead to different susceptibility profiles.[7] Furthermore, some N-acetylated metabolites have been shown to be more mutagenic than the parent amine.[9]

Experimental Protocols for Carcinogenicity Assessment

The evaluation of the carcinogenic potential of a chemical involves a battery of in vitro and in vivo tests.

Ames Test (Bacterial Reverse Mutation Assay)

This is a widely used in vitro test to assess the mutagenic potential of a chemical.

Principle: The test uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. These bacteria, called auxotrophs, require histidine for growth. The test measures the ability of the chemical to cause a reverse mutation (reversion) that restores the ability of the bacteria to synthesize histidine and thus grow on a histidine-free medium.

Methodology:

-

Preparation of Tester Strains: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix), which is a liver homogenate that contains enzymes (like cytochrome P450s) capable of metabolizing pro-carcinogens to their active forms.

-

Exposure: The tester strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow without histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Animal Carcinogenicity Bioassay

This is a long-term in vivo study to determine the carcinogenic potential of a chemical in animals.

Principle: The test involves exposing groups of animals (usually rats and mice) to the test chemical for a major portion of their lifespan and observing the incidence of tumors.

Methodology:

-

Animal Selection: Use a sufficient number of animals of both sexes from a well-characterized strain (e.g., Sprague-Dawley rats, B6C3F1 mice).

-

Dose Selection: Based on shorter-term toxicity studies, at least three dose levels are selected, including a maximum tolerated dose (MTD). A concurrent control group receives the vehicle only.

-

Administration: The test chemical is administered via a relevant route of exposure (e.g., oral gavage, in feed, dermal application) for a period of up to two years.

-

Clinical Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically and microscopically for the presence of tumors.

-

Data Analysis: The incidence of tumors in the treated groups is statistically compared to the control group. A statistically significant increase in the incidence of tumors in the treated groups is evidence of carcinogenicity.

Conclusion

4-Dimethylaminoazobenzene is a well-documented carcinogen, with its primary mode of action involving metabolic activation to a reactive electrophile that damages DNA. While direct experimental evidence for the carcinogenicity of 4-Acetamido-2',3-dimethylazobenzene is lacking, a strong inference can be made based on its structural similarity to the known carcinogen o-Aminoazotoluene. The key determinant of the carcinogenicity of 4-Acetamido-2',3-dimethylazobenzene is its potential for in vivo deacetylation to o-Aminoazotoluene. If this metabolic conversion occurs, the resulting primary amine is expected to undergo a similar activation pathway to other carcinogenic aminoazo dyes, leading to the formation of DNA adducts and tumor initiation. Therefore, 4-Acetamido-2',3-dimethylazobenzene should be handled with caution as a potential pro-carcinogen. Further experimental studies are warranted to definitively characterize its carcinogenic potential.

References

-

o-Aminoazotoluene. PubChem. National Center for Biotechnology Information. [Link]

- Butt, A. M., & Siddique, M. (2025). Mini-review: Human N-acetyltransferase genetic polymorphisms in susceptibility to aromatic amine and alkylaniline genotoxicity. Ecotoxicology and Environmental Safety, 290, 115217.

- Cerniglia, C. E., & Manning, B. W. (1987). Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota. Applied and Environmental Microbiology, 53(3), 526–529.

- Chen, K. T. (2016). Azo Dyes and Human Health: A Review. Journal of Environmental Science and Health, Part C, 34(4), 235-261.

- National Toxicology Program. (2021). 4-Dimethylaminoazobenzene. In Report on Carcinogens, Fifteenth Edition. U.S. Department of Health and Human Services, Public Health Service.

- National Institute for Occupational Safety and Health. (1979).

- European Commission, Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers. (2002). Opinion of the SCCNFP on the safety review of the use of certain azo dyes in cosmetic products.

- U.S. Environmental Protection Agency. (2000). 4-Dimethylaminoazobenzene.

- Office of Environmental Health Hazard Assessment. (1992). o-Aminoazotoluene.